molecular formula C6H9N3O2S B1301043 3,4-Diaminobenzenesulfonamide CAS No. 2360-20-5

3,4-Diaminobenzenesulfonamide

Cat. No.: B1301043
CAS No.: 2360-20-5
M. Wt: 187.22 g/mol
InChI Key: QULXUUQWVHVHSM-UHFFFAOYSA-N
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Description

3,4-Diaminobenzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S. It is characterized by the presence of amino groups at the 3 and 4 positions of the benzene ring and a sulfonamide group. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Scientific Research Applications

3,4-Diaminobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of dyes and pigments.

Mechanism of Action

Target of Action

3,4-Diaminobenzenesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, it prevents PABA from accessing the enzyme, thereby inhibiting the synthesis of folic acid . This results in a decrease in DNA synthesis and ultimately bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, it disrupts the conversion of PABA to dihydropteroate, a key step in the production of folic acid . The downstream effect of this inhibition is a decrease in DNA synthesis, as folic acid is a precursor to the nucleotides required for DNA replication .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, it disrupts DNA replication within the bacteria, leading to a halt in bacterial proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy, as PABA competes with the drug for binding to dihydropteroate synthetase

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation or serious eye irritation . The precautionary statements associated with it are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

3,4-Diaminobenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with sulfonamide-sensitive enzymes, where it acts as an inhibitor. This inhibition can affect the activity of enzymes involved in folate synthesis, such as dihydropteroate synthase. By inhibiting these enzymes, this compound can disrupt the synthesis of folic acid, which is essential for DNA synthesis and cell division .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines. This effect is mediated through the disruption of folate metabolism, leading to impaired DNA synthesis and cell cycle arrest . Additionally, this compound can modulate the expression of genes involved in cell survival and apoptosis, further contributing to its cytotoxic effects.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of dihydropteroate synthase, inhibiting its activity and preventing the synthesis of dihydrofolic acid. This inhibition leads to a decrease in the production of tetrahydrofolic acid, a crucial cofactor for DNA synthesis and repair . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and increased apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and disrupt folate metabolism without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to folate metabolism. The compound interacts with enzymes such as dihydropteroate synthase and dihydrofolate reductase, inhibiting their activity and disrupting the synthesis of folic acid . This disruption can affect metabolic flux and alter the levels of metabolites involved in nucleotide synthesis and cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, the compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobenzenesulfonamide typically involves the reaction of ortho-nitroaniline with chlorosulfonic acid to form an intermediate, which is then reacted with ammonia to yield the final product . The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted benzene derivatives.

Comparison with Similar Compounds

    4-Aminobenzenesulfonamide:

    4,4’-Diaminodiphenylsulfone:

Uniqueness: 3,4-Diaminobenzenesulfonamide is unique due to the presence of two amino groups on the benzene ring, which allows for diverse chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields.

Properties

IUPAC Name

3,4-diaminobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULXUUQWVHVHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371026
Record name 3,4-diaminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2360-20-5
Record name 3,4-Diaminobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2360-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-diaminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diaminobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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